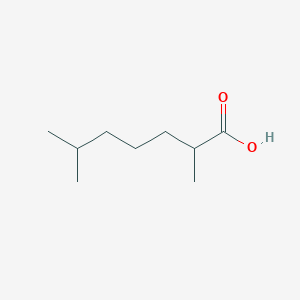

2,6-Dimethylheptanoic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-2,6-dimethyl Heptanoic Acid can be synthesized through various synthetic routes. One common method involves the alkylation of heptanoic acid with methyl iodide in the presence of a strong base such as sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, DL-2,6-dimethyl Heptanoic Acid is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

DL-2,6-dimethyl Heptanoic Acid undergoes various chemical reactions, including:

Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Acyl chlorides.

Scientific Research Applications

DL-2,6-dimethyl Heptanoic Acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a substrate in enzymatic reactions.

Biology: The compound inhibits the growth of Vibrio fischeri, making it useful in microbiological studies.

Medicine: It is studied for its potential therapeutic effects and as a precursor in drug synthesis.

Mechanism of Action

DL-2,6-dimethyl Heptanoic Acid exerts its effects by inhibiting specific enzymes and metabolic pathways. For example, it inhibits the growth of Vibrio fischeri by interfering with the bacterial cell membrane and metabolic processes . The compound acts as a substrate for acyl-CoA dehydrogenase, which plays a crucial role in fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylheptanoic Acid: Similar in structure but may have different functional properties.

Heptanoic Acid: Lacks the methyl groups at positions 2 and 6, resulting in different chemical behavior.

Octanoic Acid: Has a longer carbon chain and different reactivity.

Uniqueness

DL-2,6-dimethyl Heptanoic Acid is unique due to its branched structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific bacterial growth and serve as a substrate for enzymatic reactions makes it valuable in various research and industrial applications .

Properties

IUPAC Name |

2,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAPKSVKYITQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975574 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-94-9 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060148949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-Dimethylheptanoic acid emerge in the context of fatty acid oxidation disorders?

A: this compound (dMC7) is a medium branched-chain fatty acid (MCFA) that has shown potential as an anaplerotic therapy for fatty acid oxidation disorders. [] These disorders disrupt the body's ability to break down fatty acids for energy, leading to serious health problems.

Q2: How does dMC7 differ in its effects from the clinically used triheptanoin (C7)?

A: Research suggests that dMC7, along with other MCFAs like 6-amino-2,4-dimethylheptanoic acid (AdMC7) and 4,8-dimethylnonanoic acid (dMC9), can more effectively improve the profile of tricarboxylic acid cycle (TCA) intermediates compared to C7 in cells with deficient fatty acid β-oxidation. [] This improved TCA cycle profile suggests a more efficient energy production pathway.

Q3: What specific metabolic improvements have been observed with dMC7 treatment in deficient cell lines?

A: In a study using fibroblasts from patients with various fatty acid oxidation disorders, dMC7 treatment led to increased levels of several key TCA cycle intermediates. Notably, succinate levels were higher in cells deficient in carnitine palmitoyltransferase II (CPT II) and very long-chain acyl-CoA dehydrogenase (VLCAD). Additionally, malate and glutamate levels were consistently higher in VLCAD, LCHAD, TFP, and CPT II deficient cells treated with dMC7 compared to C7. []

Q4: Besides its potential therapeutic applications, how else has dMC7 been studied?

A: this compound has also been identified as a metabolite in the bacterial degradation of pristane, a branched-chain alkane found in crude oil. [] This highlights the compound's role in biological systems beyond human metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)